4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide group is linked via an ethyl chain to a pyrazole ring bearing a furan-2-yl substituent. The fluorine atom enhances metabolic stability and lipophilicity, while the furan and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions .
Propriétés
IUPAC Name |
4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-14(17)4-5-16(12)24(21,22)19-6-7-20-11-13(10-18-20)15-3-2-8-23-15/h2-5,8-11,19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMZVGKVVZAUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Employed as a probe to study enzyme functions and interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and pyrazole rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Heterocyclic Substitution Variants
Thiophene vs. Furan Derivatives
Compound : 4-Fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide
- Key Differences : Replaces the furan-2-yl group with a thiophene ring.
- Solubility: Thiophene’s lower polarity may reduce aqueous solubility relative to furan derivatives. Metabolic Stability: Thiophene is more prone to oxidative metabolism, which could shorten half-life compared to furan-containing analogues.
Pyridine vs. Pyrazole Derivatives
Compound: N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide
- Key Differences : Incorporates a pyridine ring instead of pyrazole and adds a hydroxyphenyl group.
- Aromatic Interactions: Pyridine’s nitrogen atom may alter π-stacking interactions compared to pyrazole.
Substituent Modifications on the Sulfonamide Core
Pivalamide Derivative
Compound : N-(2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethyl)pivalamide
- Key Differences : Replaces the sulfonamide group with a pivalamide (tert-butyl carboxamide).
- Molecular Weight: Lower molecular weight (261.32 vs. ~350–400 for sulfonamide analogues) may improve membrane permeability.
Methyl Benzoate Derivative
Compound : Methyl 4-((2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Key Differences : Substitutes sulfonamide with a carbamoyl benzoate ester.
- Hydrolysis Sensitivity: The ester linkage may render the compound susceptible to enzymatic hydrolysis, affecting bioavailability.
Fluorinated Analogues
Chromenone-Pyrazolopyrimidine Hybrid
Compound: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Features a chromenone and pyrazolopyrimidine scaffold.
- Impact :
- Melting Point : Higher melting point (175–178°C) suggests greater crystallinity and thermal stability.
- Molecular Weight : Significantly higher (589.1 g/mol) may limit blood-brain barrier penetration.
Simplified Fluorosulfonamide
Compound : 2-Fluoro-N,3-dimethylbenzenesulfonamide
- Key Differences : Lacks heterocyclic components.
- Impact :
- Biological Activity : Absence of pyrazole and furan likely reduces target specificity, highlighting the importance of heterocycles in the parent compound.
Structural and Pharmacokinetic Insights
Crystal Structure and Stability
The target compound’s structural relatives, such as the chromenone derivative and the enol-ketone hybrid , exhibit well-defined crystal structures (e.g., R factor = 0.059 for the latter ). These data suggest that introducing fluorine and methyl groups enhances crystallinity, which may correlate with improved stability during storage.
Activité Biologique
4-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic compound with a complex structure that combines various functional groups, including a sulfonamide moiety, a furan ring, and a pyrazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 349.4 g/mol. The presence of the fluoro group enhances its metabolic stability and bioavailability, which are crucial for pharmaceutical applications.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034552-24-2 |
The biological activity of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide primarily revolves around its potential as an enzyme inhibitor. The sulfonamide group suggests that it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. The exact mechanism can be elucidated through biochemical assays and molecular docking studies.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, such as tyrosinase (TYR), which is involved in melanin biosynthesis. The inhibition of TYR has therapeutic implications for treating hyperpigmentation disorders.
In a study evaluating related compounds, it was found that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibitory activity against TYR:
| Compound | IC50 (μM) |
|---|---|
| 4-Fluorobenzylpiperazine derivative | 0.18 |
| Kojic Acid | 17.76 |
These results suggest that modifications to the core structure can enhance biological activity.
Tyrosinase Inhibition
A case study focused on the synthesis and evaluation of various derivatives related to the target compound demonstrated promising results in inhibiting TYR. The study utilized enzyme kinetics to assess the inhibitory effects, revealing that certain modifications could significantly enhance binding affinity and inhibition efficacy.
Structure-Activity Relationship (SAR)
Further research into SAR has shown that the introduction of fluorine atoms can improve the binding interactions with target enzymes, potentially leading to increased potency and selectivity. This is particularly relevant in designing new inhibitors based on the scaffold of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide.
Q & A
Synthesis and Purification Strategies
Level: Basic Q: What are the key synthetic steps and purification methods for preparing 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide? A: The synthesis typically involves:
Nucleophilic substitution to introduce the sulfonamide group onto the benzene ring under basic conditions (e.g., NaOH or triethylamine) .
Coupling reactions to attach the pyrazole-ethylamine moiety to the sulfonamide core, often requiring catalysts like Pd for cross-coupling .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Critical parameters include temperature control (0–80°C) and inert atmosphere (N₂) to prevent side reactions .
Structural Characterization and Functional Group Analysis
Level: Basic Q: How can the structural features of this compound be confirmed experimentally? A: Use a combination of:
- NMR spectroscopy :
- Mass spectrometry (HRMS) for molecular ion verification (calculated m/z for C₁₉H₂₀FN₃O₃S: 413.12) .
- X-ray crystallography (SHELX suite) to resolve stereochemistry and bond angles .
Structure-Activity Relationship (SAR) Profiling
Level: Advanced Q: How does the furan-pyrazole-sulfonamide scaffold influence biological activity compared to analogs? A: SAR studies reveal:
- Furan moiety : Enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., COX-2), increasing potency .
- Fluorine substitution : Improves metabolic stability by reducing CYP450-mediated oxidation .
- Pyrazole ring : Methyl groups at C3/C5 (e.g., 3,5-dimethyl analogs) increase selectivity by reducing off-target interactions .
Example: Replacement of furan with thiophene reduces binding affinity by 40% in kinase assays .
Addressing Data Contradictions in Biological Assays
Level: Advanced Q: How to resolve discrepancies between in vitro potency and in vivo efficacy for this compound? A: Follow a systematic approach:
Validate assay conditions : Check for solubility issues (use DMSO ≤0.1%) or serum protein binding (e.g., albumin displacement assays) .
Metabolic stability screening : Use liver microsomes to identify rapid clearance (e.g., CYP3A4/2D6 liability) .
Pharmacokinetic profiling : Compare plasma half-life (t₁/₂) and bioavailability (F%) across species to identify interspecies metabolic differences .
Example: A 2017 study found that low oral bioavailability in rats (F% = 12%) was due to first-pass metabolism, resolved via prodrug formulation .
Crystallographic Refinement Challenges
Level: Advanced Q: What are the best practices for refining this compound’s crystal structure using SHELX? A: Key steps include:
Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) and a Bruker D8 Venture diffractometer .
Space group determination : Monoclinic P2₁/c is common for sulfonamides .
Refinement : Apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered fluorine atoms .
Validation : Check R-factor convergence (R₁ < 0.05) and ADPs for anisotropic displacement .
Biological Target Identification and Validation
Level: Advanced Q: What methodologies are recommended for identifying this compound’s primary biological targets? A: Employ:
- Thermal shift assays (TSA) : Monitor protein melting temperature (ΔTm) shifts to detect binding .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) for candidate receptors (e.g., NaV1.7, IC₅₀ = 12 nM) .
- CRISPR-Cas9 knockout : Validate target relevance by correlating gene knockout with loss of compound efficacy .
Metabolic Pathway Elucidation
Level: Advanced Q: How to map the metabolic pathways of this compound in preclinical models? A: Use:
Radiolabeled tracing : Synthesize ¹⁴C-labeled analog to track metabolites in urine/plasma .
LC-MS/MS : Identify phase I (oxidation, defluorination) and phase II (glucuronidation) metabolites .
CYP inhibition assays : Screen against CYP isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .
Comparative Analysis with Structural Analogs
Level: Advanced Q: How does this compound compare to sulfonamide-pyrazole derivatives in terms of bioactivity? A: Key comparisons include:
Stability Under Reaction Conditions
Level: Basic Q: What factors influence the compound’s stability during synthesis? A: Critical factors include:
- pH : Degradation occurs at pH < 2 (acidic cleavage of sulfonamide) or pH > 10 (hydrolysis of furan ring) .
- Temperature : Limit to <80°C to prevent pyrazole ring decomposition .
- Light exposure : Protect from UV to avoid photooxidation of the furan moiety .
Computational Modeling for Binding Mode Prediction
Level: Advanced Q: How can molecular docking guide the optimization of this compound? A: Use:
Ligand preparation : Generate 3D conformers (OpenBabel) and assign partial charges (AM1-BCC) .
Protein-ligand docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2 PDB: 3LN1) .
MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Example: Docking predicts hydrogen bonding between sulfonamide and Arg120 in COX-2, validated by mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
